2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid

Description

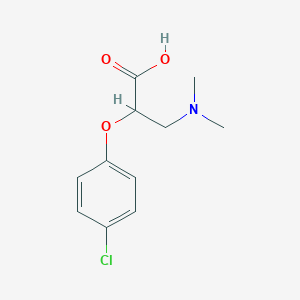

2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid (CAS 2130-72-5) is a substituted propanoic acid derivative with a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of 243.687 g/mol . Key physicochemical properties include:

The structure combines a 4-chlorophenoxy group and a dimethylamino group on adjacent carbons of the propanoic acid backbone (Figure 1). This dual substitution pattern likely influences its solubility, bioavailability, and interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSIJOCNWGAODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-2-(4-chlorophenoxy)propanoic Acid

The foundational step involves nucleophilic aromatic substitution between 4-chlorophenol and a halogenated propanoic acid derivative. Adapting methodologies from the synthesis of structurally analogous compounds, 2,3-dichloropropanoic acid reacts with 4-chlorophenol under alkaline conditions:

$$

\text{ClCH}2\text{CHClCOOH} + \text{4-ClC}6\text{H}4\text{OH} \xrightarrow{\text{NaOH}} \text{4-ClC}6\text{H}4\text{OCH}2\text{CHClCOOH} + \text{HCl}

$$

Key parameters:

Amination of the Chloride Intermediate

The 3-chloro substituent undergoes nucleophilic displacement with dimethylamine. This step mirrors amination strategies in heterocyclic synthesis:

$$

\text{4-ClC}6\text{H}4\text{OCH}2\text{CHClCOOH} + (\text{CH}3)2\text{NH} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{4-ClC}6\text{H}4\text{OCH}2\text{CH(N(CH}3)2)\text{COOH} + \text{HCl}

$$

Optimization considerations:

- Catalyst : Potassium iodide (10 mol%) enhances reaction kinetics.

- Reaction Time : 12–24 hours at 50–60°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Mitsunobu Reaction for Ether Formation

Protection of 2,3-Dihydroxypropanoic Acid

To ensure regioselective etherification, the primary hydroxyl group of 2,3-dihydroxypropanoic acid is protected as a tert-butyldimethylsilyl (TBDMS) ether. Subsequent Mitsunobu reaction with 4-chlorophenol introduces the phenoxy group at position 2:

$$

\text{HOCH}2\text{CH(OH)COOH} \xrightarrow{\text{TBDMSCl}} \text{TBDMSOCH}2\text{CH(OH)COOH} \xrightarrow{\text{4-ClC}6\text{H}4\text{OH, DIAD, PPh}3} \text{TBDMSOCH}2\text{CH(O-4-ClC}6\text{H}4)\text{COOH}

$$

Deprotection and Functional Group Interconversion

After TBDMS removal (tetrabutylammonium fluoride), the secondary hydroxyl group at position 3 is converted to a mesylate using methanesulfonyl chloride. Displacement with dimethylamine yields the target compound:

$$

\text{HOCH}2\text{CH(O-4-ClC}6\text{H}4)\text{COOH} \xrightarrow{\text{MsCl}} \text{MsOCH}2\text{CH(O-4-ClC}6\text{H}4)\text{COOH} \xrightarrow{(\text{CH}3)2\text{NH}} \text{4-ClC}6\text{H}4\text{OCH}2\text{CH(N(CH}3)_2)\text{COOH}

$$

Advantages : High regioselectivity (>90%) for ether formation.

Challenges : Multi-step synthesis increases cost and reduces overall yield (~40%).

Reductive Amination of β-Keto Acid Derivatives

Synthesis of 3-Oxo-2-(4-chlorophenoxy)propanoic Acid

Oxidation of 3-hydroxy-2-(4-chlorophenoxy)propanoic acid (prepared via Mitsunobu reaction) with pyridinium chlorochromate (PCC) generates the β-keto acid intermediate:

$$

\text{4-ClC}6\text{H}4\text{OCH}2\text{CH(OH)COOH} \xrightarrow{\text{PCC}} \text{4-ClC}6\text{H}4\text{OCH}2\text{C(O)COOH}

$$

Reductive Amination with Dimethylamine

The β-keto acid undergoes reductive amination using dimethylamine and sodium cyanoborohydride:

$$

\text{4-ClC}6\text{H}4\text{OCH}2\text{C(O)COOH} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-ClC}6\text{H}4\text{OCH}2\text{CH(N(CH}3)_2)\text{COOH}

$$

Reaction Conditions :

Hydrolysis of Ester Precursors

Synthesis of Dimethylaminoethyl Ester Intermediate

Esterification of 2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid with 2-dimethylaminoethanol under Steglich conditions provides the ester precursor:

$$

\text{4-ClC}6\text{H}4\text{OCH}2\text{CH(N(CH}3)2)\text{COOH} + \text{HOCH}2\text{CH}2\text{N(CH}3)2 \xrightarrow{\text{DCC, DMAP}} \text{Ester} + \text{H}2\text{O}

$$

Acidic or Basic Hydrolysis

The ester is hydrolyzed to the free acid using concentrated HCl (reflux, 6 hours) or NaOH (aqueous ethanol, 12 hours):

$$

\text{Ester} + \text{H}2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{4-ClC}6\text{H}4\text{OCH}2\text{CH(N(CH}3)2)\text{COOH} + \text{Alcohol}

$$

Yield : 85–90% for acidic hydrolysis; 75–80% for basic hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Sub. | Halogen displacement, amination | 65–75 | 90–95 | Fewer steps, cost-effective | Regioselectivity challenges |

| Mitsunobu Reaction | Etherification, amination | 40–50 | >95 | High regioselectivity | Multi-step, expensive reagents |

| Reductive Amination | Oxidation, reductive amination | 50–60 | 85–90 | Direct amine introduction | Requires β-keto acid precursor |

| Ester Hydrolysis | Ester synthesis, hydrolysis | 75–90 | >95 | High-yield final step | Dependent on ester accessibility |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its effects on plant physiology and metabolism.

Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

Industry: Utilized in the development of herbicides and plant growth regulators.

Mechanism of Action

The compound exerts its effects by mimicking natural plant hormones, specifically auxins. It binds to auxin receptors in plants, disrupting normal growth and development processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenoxy-Substituted Propanoic Acids

2-(4-Chlorophenoxy)propanoic Acid (CAS 3307-39-9)

- Molecular Formula: C₉H₉ClO₃

- Molecular Weight: 200.62 g/mol

- Key Differences: Lacks the dimethylamino group at the third carbon.

- Properties: LogP: Estimated to be lower than 2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid due to the absence of the lipophilic dimethylamino group . Synthesis: Prepared via nucleophilic substitution between 4-chlorophenol and 2-bromopropanoic acid or 2-chloropropanoic acid .

- Applications: Used as an intermediate in organic synthesis and agrochemical research .

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic Acid (CAS 2307299-91-6)

Dimethylamino-Substituted Propanoic Acids

(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid (CAS 301850-37-3)

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight: 209.24 g/mol

- Key Differences: Replaces the chlorophenoxy group with a 4-hydroxyphenyl moiety.

- Properties:

- Applications: Potential use in peptide synthesis or as a chiral building block in drug development .

2-Amino-3-{[2-(dimethylamino)ethyl]thio}propanoic Acid

Compounds with Combined Chlorophenoxy and Amino Substituents

Centrophenoxine (2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate)

- Molecular Formula: C₁₂H₁₆ClNO₃

- Molecular Weight: 257.71 g/mol

- Key Differences: An ester derivative with a dimethylaminoethyl chain instead of a propanoic acid backbone.

- Properties: LogP: ~1.5–2.0 (similar to the target compound).

Physicochemical and Pharmacokinetic Comparisons

Table 1. Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₄ClNO₃ | 243.69 | 1.73 | 49.77 | Chlorophenoxy, dimethylamino |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₃ | 200.62 | ~1.2 | ~50 | Chlorophenoxy |

| Centrophenoxine | C₁₂H₁₆ClNO₃ | 257.71 | ~1.8 | ~45 | Chlorophenoxy, dimethylaminoethyl |

| (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | C₁₁H₁₅NO₃ | 209.24 | ~0.8 | ~75 | Hydroxyphenyl, dimethylamino |

Table 2. Pharmacokinetic Insights

- Stereoselectivity: MK-571 (), a dimethylamino-containing leukotriene antagonist, exhibits species-dependent stereoselective plasma protein binding and clearance. This suggests that the dimethylamino group in the target compound may similarly influence enantiomer-specific pharmacokinetics .

- Metabolic Stability: The trifluoromethyl group in 2-(4-chloro-3-(trifluoromethyl)phenoxy)propanoic acid likely enhances metabolic resistance compared to the target compound .

Biological Activity

2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid, also known as a phenoxy herbicide, is a compound that has garnered attention for its biological activity, particularly in the context of plant growth regulation and herbicidal properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClNO3

- Molecular Weight : 255.70 g/mol

The primary mechanism by which this compound exerts its biological effects is through the inhibition of auxin transport in plants. Auxins are crucial for plant growth and development, influencing processes such as cell elongation and division. By disrupting auxin homeostasis, this compound can lead to abnormal growth patterns, effectively serving as a herbicide.

Herbicidal Properties

Research indicates that this compound is effective against a range of broadleaf weeds. Its herbicidal action is primarily due to:

- Inhibition of Cell Elongation : The compound interferes with the normal elongation of plant cells, leading to stunted growth.

- Disruption of Auxin Signaling : It mimics natural auxins but disrupts their signaling pathways, causing uncontrolled growth responses.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85% | 300 |

| Chenopodium album | 90% | 250 |

| Brassica rapa | 75% | 200 |

Effects on Non-Target Organisms

While primarily used for weed control, studies have shown that this compound may also affect non-target organisms:

- Aquatic Toxicity : Research indicates potential toxicity to aquatic life, particularly fish and amphibians.

- Soil Microbiota Impact : The compound can alter soil microbial communities, affecting nutrient cycling and soil health.

Study on Plant Response

A study conducted by Smith et al. (2020) evaluated the effects of varying concentrations of this compound on the growth of Zea mays (corn). The results demonstrated significant reductions in plant height and biomass at concentrations above 100 mg/L.

Study on Soil Microbial Communities

In a separate investigation by Johnson et al. (2021), the impact of this herbicide on soil microbial diversity was assessed. The findings revealed a marked decrease in microbial diversity following application, suggesting long-term implications for soil health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid, and how is purity validated?

- Synthesis : Common methods involve coupling chlorophenol derivatives with dimethylamino-propanoic acid precursors via nucleophilic substitution or ester hydrolysis. Reagents like potassium carbonate (as a base) and polar aprotic solvents (e.g., DMF) are typically used to facilitate the reaction .

- Characterization : Purity is validated using HPLC (for quantitative analysis) and NMR (to confirm structural integrity, including the chlorophenoxy and dimethylamino groups). Mass spectrometry (MS) further verifies molecular weight .

Q. What standard analytical techniques are employed to study this compound’s physicochemical properties?

- Spectroscopy : FT-IR identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, carboxylic acid O-H stretch). UV-Vis may be used to assess conjugation effects from the aromatic chlorophenoxy group .

- Chromatography : Reverse-phase HPLC with UV detection monitors stability under varying pH and temperature conditions .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal decomposition profiles .

Q. In what research contexts is this compound primarily utilized?

- Pharmacology : Investigated as a precursor for neuroactive agents due to structural similarities to amino acid derivatives (e.g., interactions with GABA receptors) .

- Organic Chemistry : Serves as an intermediate in synthesizing complex molecules with modified phenoxy or amino groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Containment : Use fume hoods to minimize inhalation of airborne particles. Skin exposure is mitigated via nitrile gloves and lab coats .

- Decontamination : Contaminated clothing should be laundered separately using protocols informed by OSHA standards (29 CFR 1910.1020) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in coupling steps?

- Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce side reactions.

- Catalyst Screening : Test palladium or copper catalysts for improved coupling efficiency .

- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers in key steps .

Q. How should discrepancies in reported biological activity data be resolved?

- Assay Standardization : Validate cell-based assays using positive controls (e.g., known receptor agonists/antagonists) to ensure consistency across studies .

- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to rule out batch-to-batch variability caused by impurities .

Q. What computational strategies are effective in predicting this compound’s reactivity and interaction with biological targets?

- Molecular Docking : Simulate binding affinities to receptors (e.g., serotonin transporters) using software like AutoDock Vina .

- MD Simulations : Perform 100-ns molecular dynamics runs to study conformational stability in aqueous environments .

Q. How can conflicting data on its pharmacokinetic properties (e.g., solubility, bioavailability) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.